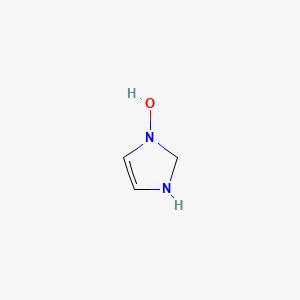
2,3-Dihydro-1H-imidazol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1H-imidazol-1-ol is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical properties and its presence in various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-imidazol-1-ol can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach Synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using a suitable oxidizing agent.
Industrial Production Methods
Industrial production often employs the Debus-Radziszewski synthesis due to its efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pH to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-1H-imidazol-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield imidazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and halides are commonly employed.
Major Products
Oxidation: Imidazole derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-imidazol-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1H-imidazol-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Agonism: It can act as an agonist for certain receptors, triggering a biological response.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1H-imidazol-1-ol can be compared with other imidazole derivatives:
Imidazole: Unlike this compound, imidazole lacks the dihydro component and has a more aromatic character.
Imidazoline: This compound is a reduced form of imidazole and has different reactivity and applications.
Benzimidazole: This compound contains a fused benzene ring, giving it unique properties and applications in pharmaceuticals.
Similar Compounds
- Imidazole
- Imidazoline
- Benzimidazole
- Thiazole
- Oxazole
Eigenschaften
CAS-Nummer |
112305-17-6 |
|---|---|
Molekularformel |
C3H6N2O |
Molekulargewicht |
86.09 g/mol |
IUPAC-Name |
3-hydroxy-1,2-dihydroimidazole |
InChI |
InChI=1S/C3H6N2O/c6-5-2-1-4-3-5/h1-2,4,6H,3H2 |
InChI-Schlüssel |
SKENOJAASHSEMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1NC=CN1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


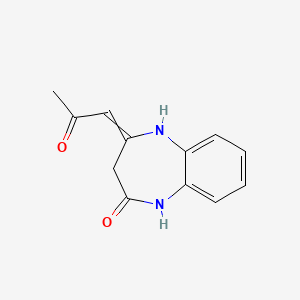
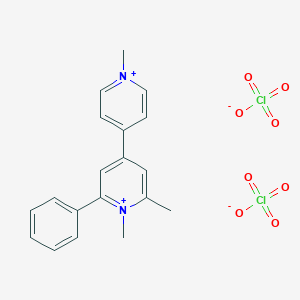
![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)

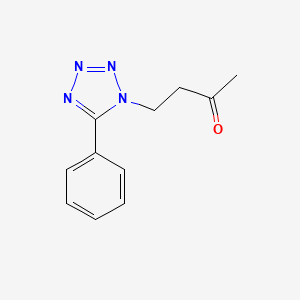

![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
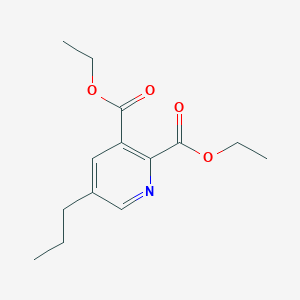

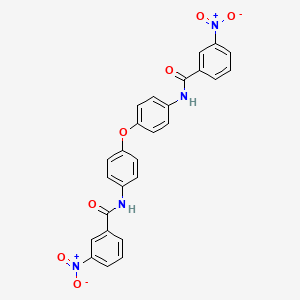
![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)

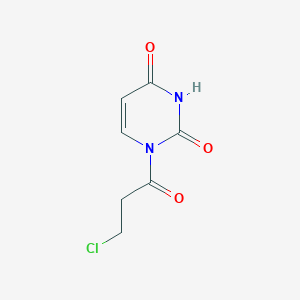
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
